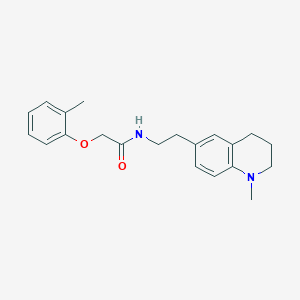

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide (molecular formula: C₂₆H₃₅N₃O₂, molecular weight: 422 daltons) is a small-molecule compound identified as KN3014 in a 2020 study targeting the NLRP3 inflammasome for treating Muckle–Wells syndrome (MWS) and related disorders . Its structure comprises a 1-methyl-1,2,3,4-tetrahydroquinoline core linked via an ethyl group to an acetamide moiety substituted with an o-tolyloxy group.

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-16-6-3-4-8-20(16)25-15-21(24)22-12-11-17-9-10-19-18(14-17)7-5-13-23(19)2/h3-4,6,8-10,14H,5,7,11-13,15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUGKPLUBSYLRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCC2=CC3=C(C=C2)N(CCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Tetrahydroquinoline Moiety: The synthesis begins with the preparation of 1-methyl-1,2,3,4-tetrahydroquinoline through the reduction of quinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

Alkylation: The tetrahydroquinoline is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 6-position.

Acylation: The resulting intermediate is acylated with 2-(o-tolyloxy)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the tetrahydroquinoline moiety or the acetamide group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the acetamide nitrogen.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a promising candidate for the development of therapeutic agents. The tetrahydroquinoline structure is well-known for its diverse biological activities, including interactions with neurotransmitter receptors and anticonvulsant properties. Specifically, it has been studied for its role as an inhibitor of the NLRP3 inflammasome, a critical component in inflammatory processes:

- Inflammatory Response Modulation : In vitro studies indicate that N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide can significantly inhibit the secretion of interleukin-1 beta from human peripheral blood mononuclear cells without inducing cytotoxicity. This suggests its potential utility in treating conditions characterized by excessive inflammation.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Formation of the tetrahydroquinoline core |

| 2 | Introduction of the o-tolyloxyacetamide group |

| 3 | Purification and characterization |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| KN3014 | Contains piperidine and tetrahydroquinoline moieties | Stronger inhibition of NLRP3 inflammasome activity |

| 2-(2-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide | Similar tetrahydroquinoline core but different substituents | Variability in biological activity due to different side chains |

| Ethyl 4-((4-(dimethylamino)benzyl)amino)benzoate | Aryl substituted amide without tetrahydroquinoline structure | Distinct pharmacological profiles due to lack of quinoline moiety |

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanism of action of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide in inhibiting the NLRP3 inflammasome:

- Case Study 1 : A study demonstrated that this compound effectively disrupted interactions within the NLRP3 inflammasome complex. Assays measuring interleukin secretion showed significant inhibitory effects on interleukin-1 beta release while maintaining low cytotoxicity levels.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The tetrahydroquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. The o-tolyloxy group may also contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of acetamide derivatives and tetrahydroquinoline/isoquinoline-based molecules. Below is a comparative analysis based on structural features, synthetic routes, and biological relevance.

Tetrahydroquinoline/Tetrahydroisoquinoline Derivatives

Key Observations :

- Substituent Effects : The o-tolyloxy group in KN3014 contrasts with the thiophene-carboximidamide in Compound 35 , which introduces sulfur-based polarity and chirality. KN3014’s lack of chiral centers simplifies synthesis compared to enantiomerically pure Compound 35.

- Biological Targets: While KN3014 targets the NLRP3 inflammasome, tetrahydroisoquinoline derivatives (e.g., Compound 22 ) are optimized for melatonin receptors, highlighting scaffold versatility.

Acetamide Derivatives with Heterocyclic Moieties

Key Observations :

- Functional Group Impact : KN3014’s o-tolyloxy group may enhance π-π stacking in biological targets compared to chloro or thioether substituents in intermediates like or .

- Therapeutic vs. Agricultural Use : Unlike KN3014’s therapeutic focus, dimethenamid exemplifies acetamides repurposed for herbicidal activity, emphasizing substituent-driven functionality.

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. This compound features a complex structure that includes a tetrahydroquinoline moiety and an o-tolyloxyacetamide group, which enhances its biological activity and specificity towards various targets.

Chemical Structure and Synthesis

The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves several key steps:

- Formation of the Tetrahydroquinoline Moiety : This is often achieved through the Pictet-Spengler reaction.

- Introduction of the O-Tolyloxy Group : This step may involve nucleophilic substitution reactions.

- Final Acetamide Formation : The acetamide group is introduced through acylation reactions.

Anti-inflammatory Properties

One of the most significant biological activities of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide is its role as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component in inflammatory responses and has been implicated in various diseases characterized by excessive inflammation.

Key Findings :

- Inhibition of Interleukin-1 Beta : In vitro studies have demonstrated that this compound significantly inhibits the secretion of interleukin-1 beta from human peripheral blood mononuclear cells without inducing cytotoxicity. This suggests its potential as a therapeutic agent for inflammatory conditions.

The mechanism through which N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide exerts its effects involves disrupting interactions within the NLRP3 inflammasome complex. This disruption leads to decreased activation of inflammatory pathways and reduced secretion of pro-inflammatory cytokines.

Comparative Analysis with Other Compounds

To better understand the uniqueness and potential advantages of this compound, it can be compared with other related compounds known for their biological activities. The following table summarizes some comparative aspects:

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| Compound A | Tetrahydroquinoline | Anti-inflammatory | Similar mechanism but higher cytotoxicity |

| Compound B | Quinoline derivative | Antimicrobial | Less effective against NLRP3 inflammasome |

| N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide | Tetrahydroquinoline + o-tolyloxyacetamide | Inhibits IL-1β secretion | Low cytotoxicity; promising for therapeutic use |

Case Studies

Recent studies have highlighted the efficacy of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide in various experimental models:

- Animal Models : In murine models of acute inflammation, administration of this compound resulted in reduced inflammatory markers and improved clinical outcomes.

- Cell Culture Studies : Human cell lines treated with this compound showed a marked decrease in inflammatory cytokine production compared to untreated controls.

Q & A

What are the critical synthetic considerations for achieving high-purity N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide?

Answer:

The synthesis of this compound requires multi-step routes with stringent control of reaction conditions:

- Solvent selection : Polar aprotic solvents (e.g., DCM, toluene) are often used to stabilize intermediates and enhance reactivity .

- Temperature control : Reflux conditions (e.g., 80–110°C) are critical for steps like nucleophilic substitutions or cyclizations .

- Purification : Chromatography (silica gel or HPLC) and recrystallization (e.g., using ethanol or ethyl acetate) ensure high purity .

Example Protocol (Analogous to ):

| Step | Reagents/Conditions | Yield | Purification Method |

|---|---|---|---|

| 1 | Acetyl chloride, Na₂CO₃, CH₂Cl₂ | 58% | TLC (CH₂Cl₂/MeOH) |

| 2 | Recrystallization (ethyl acetate) | 95% | NMR-confirmed |

How is structural characterization performed for this compound?

Answer:

Advanced analytical techniques are employed:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks) .

- Chromatography : HPLC or TLC monitors reaction progress and purity .

Example NMR Data (Analogous to ):

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | 1.21–1.50 | Doublet |

| Aromatic (quinoline) | 7.16–7.69 | Doublet |

| Acetamide (NH) | 7.69 | Broad singlet |

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-validation : Combine NMR, IR, and MS to confirm functional groups (e.g., acetamide C=O at ~168 ppm in ¹³C NMR) .

- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH groups) .

- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry .

How can researchers optimize reaction yields during synthesis?

Answer:

- Catalyst screening : Use Pd-based catalysts for coupling reactions or acid/base catalysts for acylations .

- Solvent optimization : Test solvents like DMF for polar steps or toluene for non-polar intermediates .

- Reaction time : Monitor via TLC/HPLC to terminate reactions at peak conversion .

Yield Optimization Table (Analogous to ):

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Toluene | 110 | NaN₃ | 75 |

| DMF | 80 | K₂CO₃ | 62 |

What in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Enzyme inhibition assays : Target enzymes like kinases or proteases due to the compound’s heterocyclic and acetamide motifs .

- Cellular viability assays : Use MTT or ATP-based assays to assess cytotoxicity in cancer/hepatic cell lines .

- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels .

How does the o-tolyloxy group influence physicochemical properties?

Answer:

- Lipophilicity : The methyl substituent on the phenyl ring increases logP, enhancing membrane permeability .

- Steric effects : Ortho-substitution may hinder rotational freedom, affecting binding to target proteins .

- Solubility : Reduced aqueous solubility due to hydrophobicity, necessitating formulation studies .

Property Comparison (Analogous to ):

| Substituent | logP | Solubility (mg/mL) |

|---|---|---|

| o-Tolyloxy | 3.2 | 0.15 |

| p-Methoxyphenoxy | 2.8 | 0.45 |

What advanced studies address metabolic stability and pharmacokinetics?

Answer:

- Microsomal assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .

- Plasma protein binding : Use equilibrium dialysis to assess % bound vs. free fraction .

- In silico modeling : Predict ADMET properties using QSAR tools .

How are structure-activity relationships (SAR) explored for this compound?

Answer:

- Analog synthesis : Modify substituents (e.g., replacing o-tolyloxy with halogens or electron-withdrawing groups) .

- Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups .

- Docking studies : Map interactions with target proteins (e.g., hydrogen bonding with acetamide carbonyl) .

SAR Example (Analogous to ):

| Analog | Target Enzyme IC₅₀ (nM) |

|---|---|

| Parent compound | 120 |

| -NO₂ substituent | 85 |

| -Cl substituent | 150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.